![molecular formula C23H24ClN5O2 B10836042 6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10836042.png)
6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine derivative 33 is a heterocyclic aromatic organic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. Pyrimidine derivative 33, in particular, has shown promise in various scientific research fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivative 33 typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of an aldehyde with malononitrile and benzamidine hydrochloride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of pyrimidine derivative 33 often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and reduce the overall cost of production .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine derivative 33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrimidine derivative 33 can lead to the formation of pyrimidine N-oxide, while reduction can yield dihydropyrimidine derivatives .
Scientific Research Applications
Pyrimidine derivative 33 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It has shown promise as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of pyrimidine derivative 33 involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biochemical pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth or the suppression of viral replication .
Comparison with Similar Compounds
Pyrimidine derivative 33 can be compared with other similar compounds, such as:
Alloxan: A pyrimidine derivative known for its use in diabetes research.
Barbituric acid: Another pyrimidine derivative with sedative and hypnotic properties.
5-Fluorouracil: A pyrimidine analog used as an anticancer drug.
Uniqueness: Pyrimidine derivative 33 is unique due to its specific chemical structure and the range of biological activities it exhibits. Unlike some other pyrimidine derivatives, it has shown a broader spectrum of activity and higher potency in certain applications .
Properties
Molecular Formula |
C23H24ClN5O2 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
6-(3-aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H24ClN5O2/c1-2-3-11-28-21(27-10-4-5-18(25)14-27)13-22(30)29(23(28)31)15-19-9-7-16-6-8-17(24)12-20(16)26-19/h6-9,12-13,18H,4-5,10-11,14-15,25H2,1H3 |
InChI Key |
MRWKTDPDQXVRSA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN1C(=CC(=O)N(C1=O)CC2=NC3=C(C=CC(=C3)Cl)C=C2)N4CCCC(C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


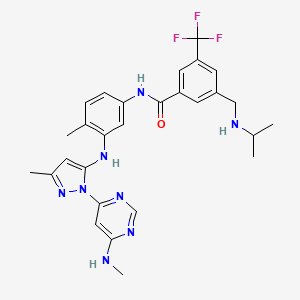
![6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione](/img/structure/B10835976.png)
![N-(1-phenylethyl)-2-piperidin-3-yloxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B10835979.png)
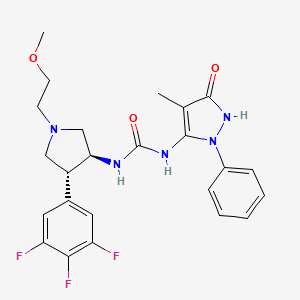
![methyl 3-methoxy-2-[3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate](/img/structure/B10836005.png)

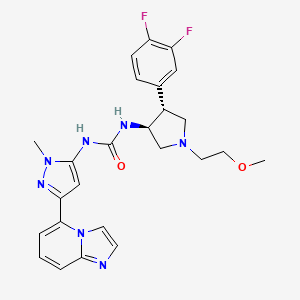
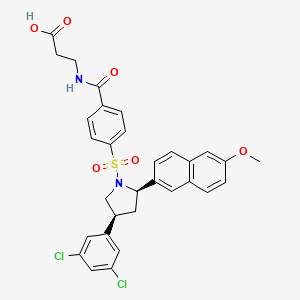
![4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10836039.png)
![1-[4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836051.png)
![Pyrrolo[1,2-f]triazine derivative 2](/img/structure/B10836055.png)
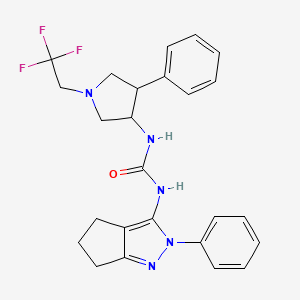
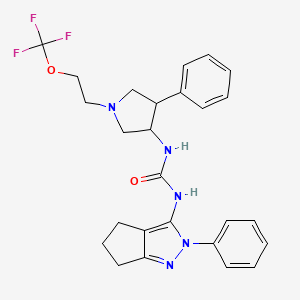
![Pyrrolo[2,3-d]pyrimidine derivative 31](/img/structure/B10836067.png)
